N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide
Description
N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide is a heterocyclic compound featuring a fused cyclopenta[c]phenanthren core modified with oxygen (oxa), sulfur (dithia), and nitrogen (aza) atoms. The acetamide moiety is substituted with a 3,4-dichlorophenyl group, conferring distinct electronic and steric properties. Its crystallographic characterization likely employs tools like SHELX for refinement and validation .
Properties
Molecular Formula |
C21H16Cl2N2O3S2 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide |
InChI |
InChI=1S/C21H16Cl2N2O3S2/c22-14-6-5-12(7-15(14)23)24-17(26)8-25-20-19(30-21(25)27)18-11(10-29-20)9-28-16-4-2-1-3-13(16)18/h1-7,11,18H,8-10H2,(H,24,26) |
InChI Key |
QDEZDVNUPRLWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3CC(=O)NC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and safety while maintaining product quality. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Similarities and Differences
The compound’s structural analogs include chloroacetamide derivatives (e.g., alachlor, pretilachlor) and heterocyclic systems. Key comparisons are outlined below:
Key Observations :
- The target compound’s fused heterocyclic core distinguishes it from simpler chloroacetamide analogs, which typically feature benzene or thiophene rings.
- Substituent positioning (e.g., dichlorophenyl vs. diethylphenyl) influences steric hindrance and electronic effects, impacting reactivity and binding interactions.
NMR and Spectroscopic Comparisons
NMR analysis (as in ) reveals that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example:
- In simpler acetamides (e.g., alachlor), shifts in analogous regions correlate with methyl or methoxy groups .
- The target compound’s heterocyclic core likely induces unique deshielding effects, altering proton environments compared to non-fused analogs.
Computational Similarity Metrics
Higher similarity (0.5–0.7) may exist with fused heterocycles like thenylchlor, though sulfur/oxygen positioning reduces overlap .
Bioactivity and Functional Comparisons
Bioactivity Profile Clustering
demonstrates that structurally related compounds cluster by bioactivity. For example:
- Chloroacetamides (e.g., alachlor) exhibit herbicidal activity via inhibition of fatty acid elongation .
- The target compound’s heterocyclic core may interact with enzymatic targets (e.g., kinases or cytochrome P450) due to nitrogen/sulfur participation in hydrogen bonding .
Hypothetical Bioactivity Clusters :
| Cluster | Structural Features | Postulated Targets |
|---|---|---|
| Chloroacetamides | Simple benzene/thiophene cores | Fatty acid synthase |
| Fused Heterocycles | Oxa/dithia/aza systems | Kinases, oxidoreductases |
Molecular Networking and Fragmentation Patterns
Per , molecular networking based on MS/MS fragmentation (cosine scores) groups compounds with similar substructures. The target compound’s unique core would form a distinct cluster, while its acetamide moiety may link it to simpler analogs with moderate cosine scores (0.4–0.6) .
Biological Activity
N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide is a synthetic compound notable for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H14Cl2N2O2S2
The structure features a dichlorophenyl moiety linked to a complex heterocyclic framework that includes oxo and thio groups. This unique structure is thought to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Dithiazole Ring : This is achieved through the reaction of appropriate precursors under controlled conditions.
- Acetylation : The introduction of the acetamide group is performed using acetic anhydride or chloroacetyl chloride.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Antimicrobial Properties
Research indicates that compounds similar to N-(3,4-Dichloro-phenyl)-2-(2-oxo...) exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL depending on the structural modifications made to the base compound .
Anticancer Activity
Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example:
- A derivative demonstrated cytotoxic effects on human breast cancer cells (MCF7) with an IC50 value of approximately 15 µM .
The biological activity of N-(3,4-Dichloro...) is believed to stem from its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation.
- DNA Interaction : It may bind to DNA or RNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
